molecular formula C2H7Cl2N B14289602 N-chloroethanamine;hydrochloride CAS No. 116147-70-7

N-chloroethanamine;hydrochloride

Cat. No.: B14289602
CAS No.: 116147-70-7
M. Wt: 115.99 g/mol
InChI Key: QHLJCVHCGXRVSH-UHFFFAOYSA-N
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Description

N-chloroethanamine;hydrochloride, also known as 2-chloroethylamine hydrochloride, is an organic compound with the molecular formula C2H6ClN·HCl. It is a derivative of ethylamine where one hydrogen atom is replaced by a chlorine atom. This compound is widely used in various chemical reactions and industrial applications due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-chloroethanamine;hydrochloride can be synthesized through several methods. One common method involves the reaction of ethanolamine with hydrogen chloride in the presence of an organic acid catalyst. The reaction proceeds via a substitution mechanism where the hydroxyl group of ethanolamine is replaced by a chlorine atom .

Another method involves the use of thionyl chloride as a chlorinating agent. In this process, ethanolamine reacts with thionyl chloride to produce this compound along with sulfur dioxide and hydrogen chloride as by-products .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using ethanolamine and hydrogen chloride. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of hydrogen chloride as a chlorinating agent is preferred due to its availability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-chloroethanamine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form ethylamine derivatives.

    Condensation Reactions: It can react with aldehydes and ketones to form imines or Schiff bases.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-chloroethanamine;hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the formation of cross-links, which interfere with the normal function of these molecules. In the case of DNA, this can result in the inhibition of replication and transcription, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity and the ability to form stable hydrochloride salts. This makes it particularly useful in various chemical and industrial applications where stability and reactivity are crucial .

Properties

CAS No.

116147-70-7

Molecular Formula

C2H7Cl2N

Molecular Weight

115.99 g/mol

IUPAC Name

N-chloroethanamine;hydrochloride

InChI

InChI=1S/C2H6ClN.ClH/c1-2-4-3;/h4H,2H2,1H3;1H

InChI Key

QHLJCVHCGXRVSH-UHFFFAOYSA-N

Canonical SMILES

CCNCl.Cl

Origin of Product

United States

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